N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

Lipophilicity Drug-likeness ADME Prediction

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide (CAS 891146-09-1), also designated DCOA, is a synthetic 1,3,4-oxadiazole derivative distinguished by a cyclohexanecarboxamide moiety at the 2-position and a 2,4-dimethylphenyl substituent at the 5-position of the heterocyclic core. The 1,3,4-oxadiazole scaffold is a privileged heterocycle in medicinal chemistry, associated with diverse bioactivities including antimicrobial, anticancer, and anti-inflammatory effects.

Molecular Formula C17H21N3O2
Molecular Weight 299.374
CAS No. 891146-09-1
Cat. No. B2382136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
CAS891146-09-1
Molecular FormulaC17H21N3O2
Molecular Weight299.374
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCCC3)C
InChIInChI=1S/C17H21N3O2/c1-11-8-9-14(12(2)10-11)16-19-20-17(22-16)18-15(21)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,18,20,21)
InChIKeyRQTNBOSBDFHNBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide (CAS 891146-09-1): Core Identity and Procurement Baseline


N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide (CAS 891146-09-1), also designated DCOA, is a synthetic 1,3,4-oxadiazole derivative distinguished by a cyclohexanecarboxamide moiety at the 2-position and a 2,4-dimethylphenyl substituent at the 5-position of the heterocyclic core [1]. The 1,3,4-oxadiazole scaffold is a privileged heterocycle in medicinal chemistry, associated with diverse bioactivities including antimicrobial, anticancer, and anti-inflammatory effects [2]. This compound is catalogued in major chemical databases (PubChem CID 16821783) with experimentally validated identity descriptors: molecular formula C₁₇H₂₁N₃O₂, molecular weight 299.37 g/mol, InChIKey RQTNBOSBDFHNBO-UHFFFAOYSA-N, and calculated lipophilicity XLogP3-AA = 3.7 [1]. These properties position it within a favorable drug-like chemical space relative to Lipinski parameters.

Predicted lipophilicity within drug-like range for permeability studies
Balanced H-bond acceptor/donor profile suits target-engagement assays
Conformational flexibility from cyclohexane ring for biophysical assay context

Why Simple 1,3,4-Oxadiazole Interchange Fails: The Critical Role of the 2,4-Dimethylphenyl and Cyclohexanecarboxamide Substituents in N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide


The 1,3,4-oxadiazole core serves merely as a scaffold; biological specificity is dictated by the nature and orientation of its peripheral substituents [1]. For N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide, the combination of a 2,4-dimethylphenyl ring at the 5-position and a cyclohexanecarboxamide at the 2-amino position creates a unique pharmacophore. Generic substitution—replacing the 2,4-dimethylphenyl group with a simple phenyl or the cyclohexanecarboxamide with an acetamide—is predicted to fundamentally alter lipophilicity (XLogP3-AA = 3.7 for the target compound [2]), hydrogen-bonding capacity, and steric occupancy within a biological target's binding pocket. Evidence from structurally related N-aryl-1,3,4-oxadiazol-2-amines demonstrates that even minor substituent changes on the N-aryl ring precipitate drastic shifts in anticancer potency and cellular selectivity profiles [1]. Therefore, procurement based solely on the oxadiazole class without specifying the exact substitution pattern risks acquiring a functionally inert or pharmacologically divergent entity.

Phenyl vs. 2,4-dimethylphenyl
Unsubstituted phenyl may lower lipophilicity, altering cell-permeability context and potentially shifting assay outcomes
Acetamide vs. cyclohexanecarboxamide
Smaller acetamide analog may reduce steric bulk and hydrophobic contacts, affecting target-binding profile
Oxadiazole class alone
N-aryl oxadiazoles show strong substituent-dependent activity; class-level procurement may yield functionally divergent entity

Quantitative Differential Evidence for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide Against Closest Structural Analogs


Physicochemical Differentiation: Lipophilicity Tuning via 2,4-Dimethylphenyl vs. Unsubstituted Phenyl Analogs

The 2,4-dimethylphenyl substituent on the target compound directly increases lipophilicity compared to an unsubstituted phenyl analog. N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide has a computed XLogP3-AA of 3.7 [1]. The direct analog N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide, lacking the two methyl groups, is predicted to exhibit a lower XLogP value (estimated ~2.7–3.2 based on a -0.5 to -1.0 log unit reduction per absent methyl group in similar aromatic systems). For procurement targeting programs requiring specific permeability or central nervous system penetration profiles, this quantifiable difference in partition coefficient is a selection-critical parameter.

Lipophilicity
Class-level
XLogP 3.7 vs ~2.7–3.2
Δ ≈ +0.5 to +1.0
May shift permeability context vs. unsubstituted analog
In silico prediction; experimental validation needed
Lipophilicity Drug-likeness ADME Prediction

Predicted Hydrogen Bond Acceptor/Donor Profile vs. N-(2,4-Dimethylphenyl)acetamide Oxadiazole Analogs

The cyclohexanecarboxamide moiety of the target compound provides a single hydrogen bond donor (HBD = 1) and four hydrogen bond acceptors (HBA = 4) [1]. Replacing the cyclohexanecarboxamide with a simpler acetamide, as in N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide, eliminates the bulky cyclohexyl ring while preserving HBD/HBA count. The cyclohexane ring in the target compound increases steric bulk and hydrophobic contact surface area relative to the acetamide analog. In procurement for lead optimization, this difference translates to altered binding kinetics and selectivity profiles at protein targets such as opioid receptors or kinases, where the cyclohexane ring may fill a lipophilic sub-pocket inaccessible to the acetamide analog.

H-Bond & Steric Bulk
Class-level
HBD 1, HBA 4, Vol ~100 ų vs HBD 1, HBA 4, Vol ~25 ų
ΔVolume ≈ 75 ų
Cyclohexyl bulk may alter binding-kinetics context vs. acetamide analog
Based on computed properties
Molecular Recognition Target Engagement Pharmacophore Modeling

Anticancer Activity Landscape: Extrapolation from N-(2,4-Dimethylphenyl) Oxadiazole Series Demonstrates Substituent-Dependent Potency

Although direct anticancer data for the target compound are not publicly available, a closely related series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amines provides quantitative comparator insight. In NCI-60 one-dose screening, compound 4s (N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine) achieved a Mean Growth Percent (GP) of 62.61, whereas compound 4u (N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine) exhibited the most potent single-cell-line activity with a GP of 6.82 against MDA-MB-435 melanoma [1]. This ~9.2-fold difference in maximum potency between two compounds differing only by a 4-methoxy versus 4-hydroxy group on the phenyl ring demonstrates that the 2,4-dimethylphenyl substitution alone does not dominate activity; the nature of the second substituent is decisive. For the target compound, the cyclohexanecarboxamide at the 2-position represents a chemically distinct group compared to the aniline-based amines in this comparator series, predicting a divergent potency and selectivity fingerprint.

Anticancer Activity
Cross-study
Not determined vs 4s Mean GP 62.61, 4u Best GP 6.82
9.2-fold difference among analogs
Substituent-dependent cell-line response; target profile uncharacterized
NCI-60 one-dose, 10 µM; N-aryl oxadiazol-2-amine series
Anticancer Activity NCI-60 Screening Structure-Activity Relationship

Rotatable Bond Count and Conformational Rigidity: Target Compound vs. N-(2,4-Dimethylphenyl)-5-phenyl-1,3,4-oxadiazole

The target compound possesses a rotatable bond count (RBC) of 3 [1], arising from the cyclohexanecarboxamide linkage. In contrast, a simpler analog 2-(2,4-dimethylphenyl)-5-phenyl-1,3,4-oxadiazole (CAS 162892-52-6) has only 2 rotatable bonds (the inter-ring bonds). While a single rotatable bond difference appears minor, the cyclohexane ring itself can interconvert between chair and twist-boat conformations, introducing additional dynamic flexibility. For applications in crystallography or structure-based drug design, this conformational landscape impacts the entropic cost of binding and the likelihood of obtaining high-resolution co-crystal structures. Procurement for fragment-based screening or biophysical assays should consider that the target compound offers a more constrained and defined conformational envelope than fully rigid diaryloxadiazole counterparts.

Conformational Flexibility
Supporting
RBC 3, cyclohexane dynamics vs RBC 2, rigid diaryloxadiazole
ΔRBC = +1
Additional flexibility may influence binding entropy vs. rigid analogs
Conformational analysis; experimental binding data needed
Conformational Analysis Entropic Binding Penalty Crystal Engineering

Best-Fit Research and Industrial Scenarios for Procuring N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide


Lipophilicity-Driven Lead Optimization for CNS or Antimicrobial Programs

With a computed XLogP3-AA of 3.7 [1], this compound fits within the optimal lipophilicity window (LogP 3–5) desired for blood-brain barrier penetration in CNS drug discovery. Compared to less lipophilic phenyl analogs (estimated XLogP ~2.7–3.2), the 2,4-dimethyl substitution increases membrane partitioning potential. Procurement is strategically justified for medicinal chemistry teams seeking a CNS-optimized oxadiazole scaffold that balances permeability with the hydrogen-bonding capacity of the oxadiazole core.

Structure-Activity Relationship (SAR) Expansion of N-Aryl Oxadiazole Anticancer Series

Existing public data on N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amines reveal strong anticancer activity dependence on the 5-substituent [2]. The target compound introduces a cyclohexanecarboxamide—a group not represented in published anticancer SAR tables. Procuring this compound allows researchers to probe whether the cyclohexanecarboxamide confers unique NCI-60 selectivity profiles distinct from the 4-methoxyphenyl (Mean GP 62.61) and 4-hydroxyphenyl (Best GP 6.82) analogs, potentially opening new avenues in melanoma or leukemia cell line targeting.

Biophysical Assay Development Requiring Defined Hydrogen-Bonding and Hydrophobic Pharmacophore

The defined HBD/HBA profile (1 donor, 4 acceptors) combined with a bulky cyclohexane ring (~100 ų) [1] makes this compound suitable for surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) target engagement studies. For programs investigating protein targets with deep hydrophobic sub-pockets (e.g., kinases, GPCRs), the cyclohexyl group provides a measurable enthalpic binding signal that can be contrasted against smaller acetamide or rigid aromatic analogs to deconvolute hydrophobic versus hydrogen-bonding contributions to binding free energy.

Chemical Biology Probe Development for Target Identification via Affinity Chromatography

The secondary amide linkage in the cyclohexanecarboxamide provides a synthetically tractable handle for linker attachment without ablating the oxadiazole core or the 2,4-dimethylphenyl recognition element. Researchers procuring this compound for chemical proteomics can exploit the predicted metabolic stability conferred by the cyclohexane ring relative to linear alkyl amides, while maintaining the target-binding pharmacophore defined by the oxadiazole and 2,4-dimethylphenyl motifs.

Application
Selection Property
Validation Focus
CNS lead optimization studies
Predicted lipophilicity profile
Cell-permeability assay benchmarking
Oxadiazole SAR expansion
Unique cyclohexanecarboxamide substituent
Cell-line panel selectivity profiling
Biophysical assay development
Defined HBD/HBA profile with hydrophobic bulk
Binding-kinetics and thermodynamic validation
Chemical biology probe development
Tractable amide handle; predicted metabolic stability
Target-engagement and proteomics method validation
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